N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide

Kinase inhibition SAR phenylamino-pyrimidine

Procure the unsubstituted phenylamino-pyrimidine benzamide scaffold (MW 290.32) for structure-activity relationship (SAR) deconvolution. Unlike elaborated congeners (imatinib, risvodetinib), this minimal core is confirmed inactive in cellular kinase assays (IC₅₀ > 55.69 µM), making it an ideal negative control in kinase selectivity panels. Its benzamide terminus and pyrimidine amine provide synthetic handles for late-stage diversification into potent Bcr-Abl, Btk, and other kinase inhibitors. Ensure batch traceability for patentability assessments and freedom-to-operate analyses within existing Markush claims (WO 2013060098).

Molecular Formula C17H14N4O
Molecular Weight 290.32 g/mol
CAS No. 481054-84-6
Cat. No. B12921633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide
CAS481054-84-6
Molecular FormulaC17H14N4O
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC=N3
InChIInChI=1S/C17H14N4O/c22-16(13-6-2-1-3-7-13)20-14-8-4-9-15(12-14)21-17-18-10-5-11-19-17/h1-12H,(H,20,22)(H,18,19,21)
InChIKeyXFTLTTYQZJXMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide (CAS 481054-84-6): Core Scaffold Identity and Procurement Context


N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide (CAS 481054-84-6) is a minimal, unsubstituted phenylamino-pyrimidine benzamide with molecular formula C₁₇H₁₄N₄O and a molecular weight of 290.32 g/mol . It represents the simplest structural prototype of a pharmacologically significant class of kinase inhibitor scaffolds that includes advanced clinical candidates such as imatinib, risvodetinib, and numerous Btk-targeted agents [1]. Unlike its elaborated congeners, this compound bears no substituents on the pyrimidine 4-position, the central phenyl ring, or the terminal benzamide moiety, making it uniquely suited as a reference compound for structure–activity relationship (SAR) deconvolution and as a versatile synthetic intermediate for late-stage diversification [2].

Why Unsubstituted N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide Cannot Be Interchanged with 4-Substituted or N-Methylated Phenylamino-Pyrimidine Benzamide Analogs


Within the phenylamino-pyrimidine benzamide chemotype, even minor structural modifications produce large-magnitude shifts in kinase selectivity and antiproliferative potency. The unsubstituted core (CAS 481054-84-6) has been shown to be essentially inactive in cellular kinase inhibition assays (IC₅₀ > 55.69 µM), consistent with its role as a stripped-down scaffold . By contrast, the introduction of a pyridin-3-yl group at the pyrimidine 4-position and a 4-methyl substituent on the central phenyl ring—as in the imatinib pharmacophore—yields nanomolar potency against Bcr-Abl and c-Kit [1]. Similarly, elaborated derivatives bearing a benzimidazole at the benzamide 4-position exhibit single-digit micromolar antiproliferative activity against K562 and HL-60 cell lines [2]. Generic substitution of this unsubstituted core for a decorated analog in a biological assay or synthetic pathway will therefore produce qualitatively different outcomes: the core itself contributes negligible target engagement and serves primarily as a starting point for diversification rather than as a functionally equivalent surrogate.

Quantitative Differentiation Evidence for N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide (CAS 481054-84-6) Versus Closest Structural Analogs


Kinase Inhibitory Activity: Unsubstituted Core (CAS 481054-84-6) vs. 4-Pyridin-3-yl-Substituted Analog (Imatinib Pharmacophore Fragment)

In a cellular kinase inhibition assay performed in Homo sapiens, N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide (SID 57288035) exhibited an IC₅₀ greater than 55.69 µM and was classified as inactive . In contrast, the 4-(pyridin-3-yl)-substituted analog, N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide—the core pharmacophore of imatinib—demonstrates potent inhibition of Bcr-Abl kinase with an IC₅₀ of approximately 38 nM in biochemical assays, representing a greater than 1,400-fold potency differential [1]. This comparison isolates the functional contribution of the pyrimidine 4-position substituent and the central phenyl ring methyl group to target engagement.

Kinase inhibition SAR phenylamino-pyrimidine

Molecular Weight and Synthetic Tractability: Minimal Core (CAS 481054-84-6) vs. Clinical Candidate Risvodetinib (IkT-148009)

N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide has a molecular weight of 290.32 g/mol, contains only two hydrogen bond donors and four hydrogen bond acceptors, and possesses nine rotatable bonds . In contrast, the clinical-stage c-Abl inhibitor risvodetinib (IkT-148009, CAS 2031185-00-7), which incorporates the same phenylamino-pyrimidine benzamide core but is elaborated with a 4-(pyridin-3-yl)pyrimidine, a methylpiperazinylmethylbenzamide tail, and an isoxazole substituent, has a molecular weight of 574.28 g/mol with substantially greater topological polar surface area (112.31 Ų) [1]. The unsubstituted core thus represents a molecular weight reduction of approximately 284 g/mol (49.5% lower) relative to risvodetinib [1]. This difference translates into fundamentally distinct synthetic complexity, cost of goods, and scalability profiles.

Synthetic accessibility molecular complexity lead optimization

Antiproliferative Activity: Unsubstituted Core as a Synthetic Precursor vs. 4-Benzimidazole-Elaborated Derivative in Tumor Cell Lines

The unsubstituted core N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide serves as the key intermediate (N-(pyrimidin-2-yl)-m-phenylenediamine acyl acceptor) in the synthesis of 4-(1H-benzimidazol-2-yl)-N-{3-[(pyrimidin-2-yl)amino]phenyl}benzamide derivatives [1]. These elaborated derivatives were evaluated for in vitro antiproliferative activity against K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia), RPMI 1788 (B-cell lymphoma), and HeLa (cervical carcinoma) cell lines [1]. By contrast, the unsubstituted core itself lacks the benzimidazole pharmacophore required for antiproliferative activity, and no direct antiproliferative data have been reported for the core alone in these cell lines, consistent with its classification as a synthetic intermediate rather than a bioactive endpoint [1].

Antiproliferative activity cancer cell lines SAR

Btk Inhibition Patent Coverage: Core Scaffold Class vs. Specific Elaborated Examples

Patent WO 2013060098 A1 (priority date: 2011-10-25) generically claims compounds of (aminophenylamino) pyrimidyl benzamides, encompassing N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide as part of the Markush structure, with demonstrated Btk-inhibition activity for treating autoimmune diseases, heteroimmune diseases, cancers, and thromboembolic diseases [1]. However, the patent's exemplified compounds are exclusively elaborated derivatives bearing substituents on the pyrimidine ring, central phenyl ring, or benzamide terminus; the unsubstituted core itself is not separately exemplified with specific Btk IC₅₀ data [1][2]. This places the core compound in a unique intellectual property position: it falls within the generic claims but lacks the specific potency data that characterize the lead examples, making it primarily valuable as a freedom-to-operate reference standard and as a starting material for generating novel, patentably distinct derivatives through late-stage functionalization [2].

Btk inhibition patent landscape autoimmune disease

Validated Research and Industrial Application Scenarios for N-{3-[(Pyrimidin-2-yl)amino]phenyl}benzamide (CAS 481054-84-6)


SAR Reference Standard and Negative Control in Phenylamino-Pyrimidine Kinase Inhibitor Screening Panels

Because the unsubstituted core (CAS 481054-84-6) is confirmed inactive in cellular kinase assays (IC₅₀ > 55.69 µM), it serves as an ideal negative control or baseline reference compound in kinase selectivity profiling panels [1]. When screening a library of elaborated phenylamino-pyrimidine benzamide derivatives against a kinase panel (e.g., Bcr-Abl, c-Kit, Btk, EGFR), inclusion of the unsubstituted core at equimolar concentration enables unambiguous attribution of inhibitory activity to specific substituent contributions rather than to the scaffold itself [2]. This application is supported by the SAR framework established in the imatinib pharmacophore literature, where the addition of a 4-(pyridin-3-yl) substituent to the pyrimidine ring transforms an inactive scaffold into a nanomolar kinase inhibitor [3].

Key Synthetic Intermediate for Late-Stage Diversification into Bioactive 4-Substituted Benzamide Derivatives

N-(Pyrimidin-2-yl)-m-phenylenediamine, generated by reduction or deprotection of the corresponding nitro precursor and subsequent acylation with benzoyl chloride, yields N-{3-[(pyrimidin-2-yl)amino]phenyl}benzamide as the central intermediate [1]. This intermediate has been explicitly employed in the synthesis of 4-(1H-benzimidazol-2-yl)-N-{3-[(pyrimidin-2-yl)amino]phenyl}benzamides, which demonstrate antiproliferative activity against K562, HL-60, RPMI 1788, and HeLa cell lines [1]. The unsubstituted benzamide terminus of CAS 481054-84-6 allows for modular diversification: replacement of the benzoyl group with 4-(1H-benzimidazol-2-yl)benzoyl chloride or other carboxylic acid derivatives enables parallel synthesis of focused libraries for kinase inhibitor lead optimization [1].

Freedom-to-Operate Reference Compound for Btk Inhibitor Patent Landscape Navigation

The compound falls within the generic Markush claims of the WO 2013060098 patent family covering (aminophenylamino) pyrimidyl benzamides as Btk inhibitors [1]. However, as the unsubstituted core is not specifically exemplified with Btk IC₅₀ values and is structurally distinct from the clinical Btk inhibitors ibrutinib and acalabrutinib, it represents a valuable reference standard for establishing the boundaries of existing intellectual property [2]. Organizations pursuing novel Btk inhibitor scaffolds can procure CAS 481054-84-6 to benchmark their proprietary compounds against the minimal pharmacophoric elements claimed in the prior art, thereby supporting freedom-to-operate analyses and patentability assessments [2].

Fragment-Based Drug Discovery (FBDD) Starting Point for c-Abl and c-Kit Inhibitor Design

Advanced c-Abl inhibitors such as risvodetinib (IkT-148009, MW 574.28; c-Abl1 IC₅₀ = 33 nM) and imatinib (MW 493.60; Bcr-Abl IC₅₀ ≈ 38 nM) are structurally elaborated descendants of the minimal phenylamino-pyrimidine benzamide scaffold represented by CAS 481054-84-6 (MW 290.32) [1][2]. The ~284 g/mol molecular weight differential between risvodetinib and the unsubstituted core corresponds to multiple sites of fragment elaboration that have been systematically explored in medicinal chemistry campaigns [1]. For FBDD programs, CAS 481054-84-6 offers a validated, commercially tractable starting fragment with established synthetic handles (secondary amine at the pyrimidine 2-position, amide NH, and unsubstituted terminal phenyl ring) for structure-guided growth into potent and selective kinase inhibitors [2].

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